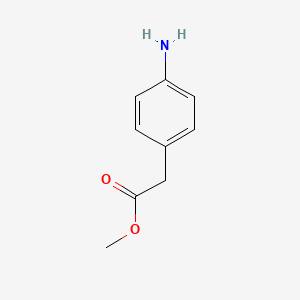
Butanedioic acid;2-(2-hydroxyethoxy)ethanol
Vue d'ensemble
Description
Butanedioic acid; 2-(2-hydroxyethoxy)ethanol, also known as diethylene glycol succinate, is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.17800 g/mol. This compound is a polyester formed from the reaction of butanedioic acid (succinic acid) and 2-(2-hydroxyethoxy)ethanol (diethylene glycol).
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The primary method for synthesizing butanedioic acid; 2-(2-hydroxyethoxy)ethanol involves the esterification of succinic acid with diethylene glycol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction.
Polycondensation Reaction: Another method involves the polycondensation of succinic acid with ethylene glycol to form a polyester intermediate, which is then further reacted with diethylene glycol to produce the final product.
Industrial Production Methods: In industrial settings, the production of butanedioic acid; 2-(2-hydroxyethoxy)ethanol is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.
Types of Reactions:
Hydrolysis: Butanedioic acid; 2-(2-hydroxyethoxy)ethanol can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of succinic acid and diethylene glycol.
Oxidation: The compound can be oxidized to produce succinic acid and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions to produce reduced forms of the compound.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Succinic acid and diethylene glycol.
Oxidation: Various oxidation products, including carbon dioxide and water.
Reduction: Reduced forms of the compound, depending on the specific conditions.
Applications De Recherche Scientifique
Butanedioic acid; 2-(2-hydroxyethoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in biochemical studies and as a component in cell culture media.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism by which butanedioic acid; 2-(2-hydroxyethoxy)ethanol exerts its effects depends on its specific application. In drug delivery systems, for example, the compound may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites in the body. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Polyethylene glycol succinate
Ethylene glycol diacetate
Diethylene glycol diacetate
Propriétés
IUPAC Name |
butanedioic acid;2-(2-hydroxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.C4H10O3/c5-3(6)1-2-4(7)8;5-1-3-7-4-2-6/h1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHSHWTXBRIDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26183-02-8 | |
| Record name | Diethylene glycol-succinic acid copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26183-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00612263 | |
| Record name | Butanedioic acid--2,2'-oxydi(ethan-1-ol) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9050-18-4, 26183-02-8 | |
| Record name | Diethylene glycol succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9050-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid--2,2'-oxydi(ethan-1-ol) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)





![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)

